molecular formula C23H23FN2O3S B2679280 5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide CAS No. 451482-99-8

5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide

Cat. No. B2679280
CAS RN: 451482-99-8
M. Wt: 426.51
InChI Key: GRIWXNGWYVJUOX-UHFFFAOYSA-N
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Description

5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide, also known as BSI-201 or Iniparib, is a chemical compound that has been widely studied for its potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Fluorination Reactions and Chemical Synthesis The compound 5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide, due to its structural components, could be involved in fluorination reactions similar to those studied by Mori and Morishima (1994). These reactions, critical in modifying the chemical properties of compounds, involve the introduction of fluorine atoms into organic molecules, potentially enhancing their biological activity or altering their physical characteristics for various applications in medicinal chemistry and material science (Mori & Morishima, 1994).

Development of Antitumor Agents Compounds like this compound may share similarities with synthetic benzamide derivatives such as MS-27-275, which have shown marked in vivo antitumor activity. These compounds can inhibit histone deacetylase (HDA), leading to hyperacetylation of nuclear histones and influencing gene expression to exert antitumor effects. This suggests potential research applications in developing novel chemotherapeutic strategies for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Advanced Material Synthesis The structural features of this compound suggest it could be relevant in the synthesis of novel polyamides and polymers. For instance, the incorporation of fluorine and benzamide structures into polymers, as researched by Hsiao and Chang (1996), can lead to materials with desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form tough, flexible films. This indicates potential applications in creating advanced materials for various industrial uses (Hsiao & Chang, 1996).

Antiviral and Antimicrobial Research The benzamide-based structures, similar to this compound, have been explored for their antiviral and antimicrobial activities. For example, novel benzamide-based 5-aminopyrazoles showing significant anti-influenza A virus activity highlight the potential of such compounds in antiviral research. This could pave the way for the development of new treatments for viral infections, including influenza (Hebishy et al., 2020).

properties

IUPAC Name

5-(benzylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-16(2)18-8-10-19(11-9-18)26-23(27)21-14-20(12-13-22(21)24)30(28,29)25-15-17-6-4-3-5-7-17/h3-14,16,25H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIWXNGWYVJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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